Ethyl-5-Benzofuranyl-oxoacetat

Übersicht

Beschreibung

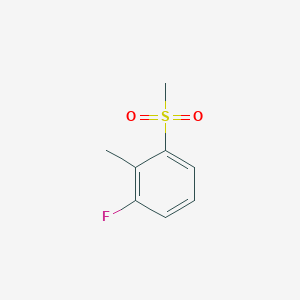

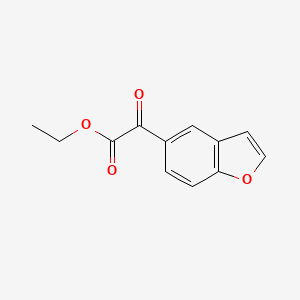

Benzofuran-5-yl-oxoacetic acid ethyl ester is a chemical compound with the molecular formula C12H10O4 . It has a molecular weight of 218.21 . This compound is part of the benzofuran family, which is widely found in natural products and has a broad range of biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of Benzofuran-5-yl-oxoacetic acid ethyl ester consists of a benzofuran ring attached to an oxoacetic acid ethyl ester group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Physical and Chemical Properties Analysis

Benzofuran-5-yl-oxoacetic acid ethyl ester has a predicted boiling point of 324.9±15.0 °C and a predicted density of 1.251±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Anwendungen in der Krebstherapie

Benzofuranderivate, einschließlich Ethyl-5-Benzofuranyl-oxoacetat, wurden als potente Verbindungen mit signifikanter Antikrebsaktivität identifiziert . Diese Verbindungen wurden synthetisiert und gegen verschiedene Krebszelllinien getestet, wobei vielversprechende Ergebnisse bei der Hemmung des Zellwachstums erzielt wurden. Beispielsweise haben bestimmte Benzofuranderivate dramatische Antikrebsaktivitäten gezeigt, wobei die Hemmungsraten je nach Krebszelltyp unterschiedlich sind .

Pharmakologie: Arzneimittelentwicklung

In der Pharmakologie dient this compound als Gerüst für die Entwicklung neuer Therapeutika . Seine Derivate wurden auf ihre Antitumor-, Antibakterien-, Antioxidations- und Antiviralaktivitäten untersucht, was sie zu potenziellen Leitverbindungen in der Arzneimittelforschung macht .

Biochemie: Studien zur biologischen Aktivität

Die biochemischen Anwendungen von this compound sind mit seinen starken biologischen Aktivitäten verbunden. Studien haben gezeigt, dass Benzofuranverbindungen ein breites Spektrum an biologischen Wirkungen aufweisen, die für das Verständnis von Krankheitsmechanismen und die Entwicklung biochemischer Assays wertvoll sind .

Organische Chemie: Synthese komplexer Moleküle

In der organischen Chemie wird this compound bei der Synthese komplexer Moleküle eingesetzt. Techniken wie die mikrowellengestützte Synthese wurden zur Gewinnung von Benzofuranderivaten eingesetzt, die dann auf ihre pharmakologischen Eigenschaften getestet werden .

Analytische Chemie: Charakterisierung der Verbindung

Analytische Chemiker verwenden this compound, um seine physikalisch-chemischen Eigenschaften wie Siedepunkt und Dichte zu untersuchen. Diese Eigenschaften sind entscheidend für die Charakterisierung und Qualitätskontrolle chemischer Verbindungen .

Chemieingenieurwesen: Prozessentwicklung

Im Chemieingenieurwesen liegt der Schwerpunkt auf der Produktion und Prozessentwicklung von this compound. Ingenieure arbeiten an der Optimierung der Synthesewege und der Skalierung der Produktion, um den Forschungs- und Entwicklungsbedarf zu decken .

Zukünftige Richtungen

Benzofuran and its derivatives, including Benzofuran-5-yl-oxoacetic acid ethyl ester, have attracted considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological activities . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the treatment of microbial diseases .

Wirkmechanismus

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds interact with their targets to exert their biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could potentially induce significant molecular and cellular changes.

Biochemische Analyse

Biochemical Properties

Benzofuran-5-yl-oxoacetic acid ethyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclic AMP (cAMP) and activate EPAC1 and EPAC2, which are proteins involved in cell signaling pathways . These interactions lead to the activation of Rap GTPases, which control multiple cell responses, including cell proliferation, adhesion, morphology, exocytosis, and gene expression .

Cellular Effects

The effects of Benzofuran-5-yl-oxoacetic acid ethyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the growth of several cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This compound’s ability to inhibit cell growth is attributed to its impact on cell signaling pathways and gene expression, leading to reduced cell proliferation and increased apoptosis.

Molecular Mechanism

At the molecular level, Benzofuran-5-yl-oxoacetic acid ethyl ester exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key mechanisms involves the activation of EPAC1 and EPAC2 through direct binding to their cyclic nucleotide-binding domains . This activation leads to the downstream activation of Rap GTPases, which play a critical role in regulating cell responses such as proliferation, adhesion, and morphology .

Temporal Effects in Laboratory Settings

The temporal effects of Benzofuran-5-yl-oxoacetic acid ethyl ester in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various laboratory conditions, maintaining its biological activity over time . Long-term exposure to Benzofuran-5-yl-oxoacetic acid ethyl ester has been observed to result in sustained inhibition of cell growth and prolonged activation of cell signaling pathways .

Dosage Effects in Animal Models

The effects of Benzofuran-5-yl-oxoacetic acid ethyl ester vary with different dosages in animal models. At lower doses, it has been found to exhibit significant biological activity without causing adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Benzofuran-5-yl-oxoacetic acid ethyl ester is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and alter metabolite levels in cells . The compound’s metabolism involves its conversion into active metabolites that exert biological effects, further contributing to its overall pharmacological profile .

Transport and Distribution

The transport and distribution of Benzofuran-5-yl-oxoacetic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity . The compound’s ability to cross cell membranes and reach intracellular targets is crucial for its effectiveness in modulating cellular processes .

Subcellular Localization

Benzofuran-5-yl-oxoacetic acid ethyl ester exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects precisely where needed .

Eigenschaften

IUPAC Name |

ethyl 2-(1-benzofuran-5-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDKRTSWPCGTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)

![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)

![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)